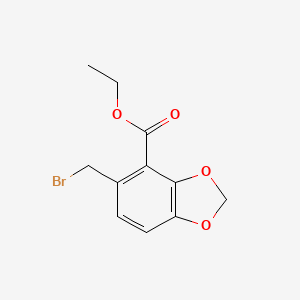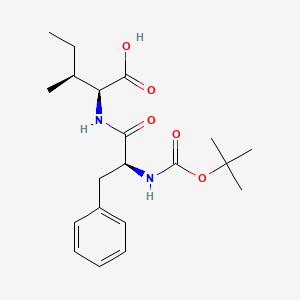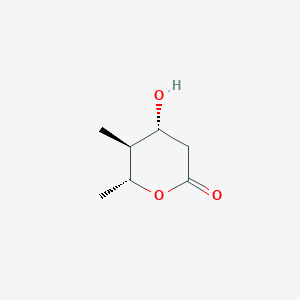
Butanamide, N-methoxy-N-methyl-2,3,4-tris(phenylmethoxy)-, (2S,3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, N-methoxy-N-methyl-2,3,4-tris(phenylmethoxy)-, (2S,3R)- is a complex organic compound with the molecular formula C27H31NO5 and a molecular weight of 449.547.
Métodos De Preparación
The synthesis of Butanamide, N-methoxy-N-methyl-2,3,4-tris(phenylmethoxy)-, (2S,3R)- involves multiple steps, typically starting with the preparation of the butanamide backbone followed by the introduction of the phenylmethoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry (2S,3R) is achieved. Industrial production methods may involve large-scale reactions in controlled environments to maintain the purity and yield of the compound .
Análisis De Reacciones Químicas
Butanamide, N-methoxy-N-methyl-2,3,4-tris(phenylmethoxy)-, (2S,3R)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which Butanamide, N-methoxy-N-methyl-2,3,4-tris(phenylmethoxy)-, (2S,3R)- exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to specific enzymes or receptors, leading to changes in biochemical pathways. The exact pathways and targets can vary based on the specific application and context of use .
Comparación Con Compuestos Similares
Butanamide, N-methoxy-N-methyl-2,3,4-tris(phenylmethoxy)-, (2S,3R)- can be compared with other similar compounds such as:
Butanamide derivatives: These compounds share the butanamide backbone but differ in the substituents attached.
Phenylmethoxy compounds: These molecules contain phenylmethoxy groups but may have different core structures.
N-methoxy-N-methyl compounds: These compounds have the N-methoxy-N-methyl functional group but vary in other parts of the molecule.
The uniqueness of Butanamide, N-methoxy-N-methyl-2,3,4-tris(phenylmethoxy)-, (2S,3R)- lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties.
Propiedades
Número CAS |
637775-73-6 |
|---|---|
Fórmula molecular |
C27H31NO5 |
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
(2S,3R)-N-methoxy-N-methyl-2,3,4-tris(phenylmethoxy)butanamide |
InChI |
InChI=1S/C27H31NO5/c1-28(30-2)27(29)26(33-20-24-16-10-5-11-17-24)25(32-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-26H,18-21H2,1-2H3/t25-,26+/m1/s1 |
Clave InChI |
YOVMODXUJIYQSL-FTJBHMTQSA-N |
SMILES isomérico |
CN(C(=O)[C@H]([C@@H](COCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC |
SMILES canónico |
CN(C(=O)C(C(COCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-](/img/structure/B12572450.png)
![6-(4-Nitrophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12572451.png)

![Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate](/img/structure/B12572475.png)





![4-[(2-Aminoethyl)peroxy]butan-1-amine](/img/structure/B12572492.png)



